BAY-184: A Technical Guide to its Mechanism of Action as a Potent and Selective KAT6A/B Inhibitor
BAY-184: A Technical Guide to its Mechanism of Action as a Potent and Selective KAT6A/B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of BAY-184, a novel and selective inhibitor of the lysine (B10760008) acetyltransferases KAT6A and KAT6B. The information presented herein is compiled from preclinical research and is intended to provide a comprehensive resource for professionals in the fields of oncology, pharmacology, and drug development.
Core Mechanism of Action
BAY-184 is an acylsulfonamide-benzofuran derivative that potently and selectively inhibits the enzymatic activity of KAT6A and KAT6B.[1][2][3][4] These two closely related enzymes play a crucial role in chromatin regulation by transferring an acetyl group from acetyl coenzyme A (AcCoA) to lysine residues of histone and non-histone proteins.[1][2][3][4]
The primary mechanism of BAY-184 involves its binding to the AcCoA binding pocket of the KAT6A enzyme.[2] This competitive inhibition prevents the natural substrate, AcCoA, from accessing the active site, thereby blocking the acetyltransferase activity of the enzyme. A key downstream consequence of KAT6A/B inhibition by BAY-184 is the reduction of histone H3 lysine 23 acetylation (H3K23ac), a direct marker of KAT6A activity.[2]
In cancer cells with amplification of the KAT6A gene, such as the ZR-75-1 breast cancer cell line, this inhibition of KAT6A leads to a decrease in estrogen receptor (ER) levels and subsequent inhibition of cell proliferation.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by BAY-184.
Caption: Mechanism of action of BAY-184 in inhibiting the KAT6A/B signaling pathway.
Quantitative Data
The following tables summarize the quantitative data for BAY-184's inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of BAY-184
| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) |
| Biochemical TR-FRET | KAT6A | Enzymatic Activity | 71 |
| Cellular HTRF | ZR-75-1 cells | H3K23 Acetylation | 670 |
| Proliferation Assay | ZR-75-1 cells | Cell Growth | 130 |
Data sourced from J Med Chem. 2024 Nov 14;67(21):19282-19303.[2]
Table 2: Histone Acetyltransferase (HAT) Selectivity Profile of BAY-184
| Target | IC50 (nM) |
| KAT6A | 71 |
| KAT6B | 83 |
| KAT5 | 14,300 |
| KAT7 | 1,070 |
| KAT8 | >10,000 |
| p300 | >10,000 |
Data sourced from J Med Chem. 2024 Nov 14;67(21):19282-19303.[3]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Biochemical KAT6A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the inhibitory potential of compounds against the KAT6A protein.
Caption: Workflow for the biochemical KAT6A TR-FRET assay.
Methodology:
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Reagents: Recombinant human His-tagged KAT6A protein, synthetic Histone H4 peptide substrate, labeled anti-H3K23ac antibody.
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Procedure:
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A concentration series of BAY-184 is prepared.
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Recombinant KAT6A protein is incubated with the Histone H4 peptide substrate in the presence of varying concentrations of BAY-184.
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Following incubation, a labeled anti-H3K23ac antibody is added to the reaction.
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Fluorescence emission is measured to quantify the level of histone acetylation.
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Data Analysis: Biochemical IC50 values are determined by plotting the dose-dependent inhibition of KAT6A activity.[2]
Cellular H3K23 Acetylation Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the effect of BAY-184 on the downstream marker of KAT6A, H3K23 acetylation, in a cellular context.
Caption: Workflow for the cellular H3K23 acetylation HTRF assay.
Methodology:
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Cell Line: ZR-75-1 breast cancer cells.
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Procedure:
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ZR-75-1 cells are cultured under standard conditions.
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Cells are treated with a concentration series of BAY-184.
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Following treatment, the cells are lysed to release cellular contents.
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A homogeneous time-resolved fluorescence (HTRF) assay is performed on the cell lysates to quantify the levels of H3K23 acetylation.
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Data Analysis: The IC50 value is calculated based on the dose-dependent reduction of the HTRF signal.[2] A time-course experiment showed a rapid decline in H3K23ac levels within 10 minutes of treatment with 1 µM BAY-184, with levels returning to baseline after 144 hours.[2]
ZR-75-1 Proliferation Assay
This assay assesses the anti-proliferative effect of BAY-184 on a KAT6A-amplified breast cancer cell line.
Methodology:
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Cell Line: ZR-75-1 breast cancer cells, which have a focal amplification of KAT6A and are dependent on ER activity.[2]
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Procedure:
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ZR-75-1 cells are seeded in multi-well plates.
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Cells are treated with a concentration series of BAY-184.
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After a defined incubation period, cell proliferation is measured using a standard method (e.g., CellTiter-Glo®).
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Data Analysis: The IC50 value for cell growth inhibition is determined from the dose-response curve.[2]
In Vivo Proof-of-Concept
BAY-184 has been validated in an in vivo proof-of-concept study.[1][2][3][4] In a study using a 100 mg/kg twice-daily treatment group, a significant reduction in H3K23 acetylation levels was observed in tumor tissues at 1 and 3 hours post-administration.[3] These levels returned to baseline by 24 hours post-treatment.[3]
Conclusion
BAY-184 is a potent and selective inhibitor of KAT6A and KAT6B that exerts its anti-cancer effects by blocking the acetyltransferase activity of these enzymes, leading to reduced H3K23 acetylation, decreased estrogen receptor levels, and inhibition of cell proliferation in relevant cancer models. The well-characterized mechanism of action and promising preclinical data make BAY-184 a valuable tool for further research and potential therapeutic development.
References
- 1. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
